molecular formula C12H18O2 B8401986 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid CAS No. 85187-20-8

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid

Cat. No.: B8401986
CAS No.: 85187-20-8
M. Wt: 194.27 g/mol
InChI Key: YRIPPWABYROTJJ-GQCTYLIASA-N
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Description

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Biological Activity

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of flavor enhancement and off-note blocking in consumables. This article will explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

The chemical structure of this compound can be represented as follows:

C14H24O2\text{C}_{14}\text{H}_{24}\text{O}_{2}

This compound features a cyclopentene moiety that contributes to its unique flavor profile and biological properties.

The primary biological activity of this compound is its ability to act as an off-note blocker , particularly against bitter flavors in food products. This property is crucial in improving the palatability of substances that may otherwise have undesirable tastes.

IC50 Values

The inhibitory concentration (IC50) is a critical measure for assessing the potency of compounds. In studies, this compound has demonstrated effective off-note blocking capabilities with IC50 values indicating significant potency in reducing bitterness associated with certain compounds like sucralose .

Flavor Enhancement and Off-note Blocking

  • Study on Sucralose : The compound was evaluated for its effectiveness in suppressing the bitter taste associated with sucralose. The results indicated a marked reduction in bitterness when combined with this compound, showcasing its potential application in food science .
  • Combination with Other Compounds : Research has shown that when this compound is used alongside other flavoring agents or off-note blockers, it can enhance overall flavor profiles without compromising the desired taste characteristics .

Case Studies

  • Case Study 1 : In a controlled trial involving fortified foods, the addition of this compound significantly decreased the perception of bitterness from vitamins and amino acids. Subjects reported improved overall taste satisfaction when consuming products containing this compound .
  • Case Study 2 : A study focused on the sensory evaluation of beverages containing this compound demonstrated that it effectively masked undesirable flavors while enhancing the overall sensory experience. Participants noted a preference for beverages formulated with this compound compared to control samples .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

Compound NamePrimary ActivityIC50 (µM)Application Area
This compoundOff-note blockingVaries (effective against sucralose)Food and beverage industry
4-(2,6-dimethylcyclohexyl)butanoic acidFlavor enhancementHigher than aboveFood products
4-(1-methylbicyclo[3.1.0]hexan-3-il)butanoic acidBitter suppressionLower than aboveNutraceuticals

Properties

CAS No.

85187-20-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(E)-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoic acid

InChI

InChI=1S/C12H18O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h4,6-7,10H,5,8H2,1-3H3,(H,13,14)/b6-4+

InChI Key

YRIPPWABYROTJJ-GQCTYLIASA-N

Isomeric SMILES

CC1=CCC(C1(C)C)C/C=C/C(=O)O

Canonical SMILES

CC1=CCC(C1(C)C)CC=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate (2.0 g, 9.0 mmol) was added to THF (10 ml) in a 50 ml round bottom flask. Aqueous 1 N NaOH (10 ml) was then added to the flask and the reaction mixture was refluxed at 83° C. for 19 h. Upon completion of the reaction, the reaction mixture was diluted with 1 N NaOH (10 ml) and the aqueous layer was washed twice with MTBE (10 ml×2). The aqueous layer was treated with aqueous 1.0 N HCl until it reached a pH of about 3 (for example from 2 to 4), then extracted three times with AcOEt (10 ml×3). The combined AcOEt extracts were concentrated in vacuo and purified via flash column chromatography with MTBE/Hexanes (5-20% gradient) to give 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid (1.58 g) as a viscous oil (1.58 g, 90%). The NMR data is indicated below.
Name
Ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoic acid
Yield
90%

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